molecular formula C18H20N4S2 B15005961 7-(azepan-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B15005961
M. Wt: 356.5 g/mol
InChI Key: JGWISONBMYBWAS-UHFFFAOYSA-N
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Description

7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-(methylthio)pyrimidine with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction leads to the formation of the thiazole ring, which is then fused to the pyrimidine ring through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent and as an inhibitor of specific enzymes such as topoisomerase I.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly relevant in the context of its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific substitution pattern, which imparts unique biological properties. The presence of the azepan-1-yl group, in particular, contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C18H20N4S2

Molecular Weight

356.5 g/mol

IUPAC Name

7-(azepan-1-yl)-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C18H20N4S2/c1-13-19-16(21-11-7-2-3-8-12-21)15-17(20-13)22(18(23)24-15)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3

InChI Key

JGWISONBMYBWAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCCCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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